molecular formula C22H13BrF2N2O3 B2523903 3-(2-bromobenzamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide CAS No. 888446-94-4

3-(2-bromobenzamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide

Cat. No.: B2523903
CAS No.: 888446-94-4
M. Wt: 471.258
InChI Key: KCSAOAROCABLLR-UHFFFAOYSA-N
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Description

3-(2-Bromobenzamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide is a synthetic small molecule based on the privileged benzofuran scaffold, a structure of high interest in medicinal chemistry and drug discovery. The benzofuran core is present in numerous biologically active compounds and several marketed pharmaceuticals, and its derivatives demonstrate a wide range of pharmacological properties, including significant antitumor potential . The strategic functionalization of this particular molecule, featuring a 2-bromobenzamido group at the C3 position and a 3,4-difluorophenyl carboxamide at the C2 position, is designed to enhance its bioactivity and selectivity for research applications. The structural design of this compound incorporates key features known to be beneficial for anticancer activity. The inclusion of halogen atoms, such as bromine and fluorine, is a common strategy in lead optimization. Halogens can improve a compound's binding affinity to biological targets through the formation of halogen bonds and can also enhance pharmacokinetic properties such as metabolic stability and membrane permeability . Furthermore, the amide linkages at both the C2 and C3 positions contribute to the molecule's ability to participate in critical hydrogen-bonding interactions with enzyme active sites, making it a compelling candidate for investigating protein kinase inhibition and other mechanisms relevant to oncology research . This compound is intended for research use as a chemical probe to study antiproliferative signaling pathways. Benzofuran-2-carboxamide derivatives have been reported to exert their biological effects through various mechanisms, including the inhibition of key protein kinases such as Cyclin-Dependent Kinases (CDKs), Polo-like Kinases (PLK1), and others involved in cell cycle regulation and proliferation . Researchers can utilize this compound in in vitro assays to evaluate its cytotoxic and pro-apoptotic effects across a panel of cancer cell lines, or in structural biology studies to elucidate its precise mode of interaction with target proteins. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-[(2-bromobenzoyl)amino]-N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13BrF2N2O3/c23-15-7-3-1-5-13(15)21(28)27-19-14-6-2-4-8-18(14)30-20(19)22(29)26-12-9-10-16(24)17(25)11-12/h1-11H,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCSAOAROCABLLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC(=C(C=C3)F)F)NC(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13BrF2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromobenzamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzofuran core, followed by the introduction of the bromobenzamido and difluorophenyl groups through various coupling reactions. Common reagents used in these reactions include bromine, amines, and carboxylic acids, often under conditions such as reflux or the use of catalysts like palladium.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-bromobenzamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Common in aromatic compounds, where one substituent is replaced by another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine, often in the presence of a catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a drug candidate due to its unique structure.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(2-bromobenzamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting or activating their function. The molecular pathways involved could include signal transduction pathways or metabolic processes.

Comparison with Similar Compounds

3-(3,4-Diethoxybenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide (CAS 862977-52-4)

Structural Features :

  • Substituents : 3,4-diethoxybenzamido (electron-donating groups) at the 3-position of benzofuran; 2-fluorophenyl at the carboxamide.
  • Molecular Formula : C₂₆H₂₃FN₂O₅; Molecular Weight : 462.5 g/mol .

Key Differences :

  • The 2-fluorophenyl substituent introduces steric and electronic effects distinct from the 3,4-difluorophenyl group in the target compound, altering binding interactions.
Parameter Target Compound CAS 862977-52-4
Substituent (Position) 2-Bromobenzamido (3) 3,4-Diethoxybenzamido (3)
Carboxamide Group 3,4-Difluorophenyl 2-Fluorophenyl
Molecular Weight Not Reported 462.5 g/mol

3-(2-([1,1'-Biphenyl]-4-yl)acetamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide (CAS 887882-13-5)

Structural Features :

  • Substituents : Biphenyl-acetamido at the 3-position; 3-fluorophenyl at the carboxamide.
  • Molecular Formula : C₂₉H₂₁FN₂O₃; Molecular Weight : 464.5 g/mol .

Key Differences :

  • The 3-fluorophenyl group contrasts with the 3,4-difluorophenyl group, reducing fluorine-mediated electronic effects.
Parameter Target Compound CAS 887882-13-5
Substituent (Position) 2-Bromobenzamido (3) Biphenyl-acetamido (3)
Carboxamide Group 3,4-Difluorophenyl 3-Fluorophenyl
Molecular Weight Not Reported 464.5 g/mol

3-[(Aminocarbonyl)amino]-6-bromo[1]benzothieno[3,2-b]furan-2-carboxamide (Compound 13f)

Structural Features :

  • Core Structure: Benzothieno[3,2-b]furan (heterocyclic fusion) instead of benzofuran.
  • Substituents: Bromine at the 6-position; aminocarbonylamino group at the 3-position.
  • Physical Data : Melting point >300°C; ¹H-NMR signals at δ 6.90–7.90 ppm .

Key Differences :

  • The benzothieno-furan core increases rigidity and alters electronic properties compared to benzofuran derivatives.
  • The aminocarbonylamino group may enhance hydrogen-bonding capacity relative to the bromobenzamido group.

Key Structural and Functional Differences

Electronic Effects :

  • Bromine (electron-withdrawing) in the target compound vs. ethoxy (electron-donating) or biphenyl (neutral) groups in analogs.
  • Fluorine positioning (3,4-difluoro vs. 2- or 3-fluoro) influences dipole moments and binding specificity.

Biphenyl-containing derivatives (CAS 887882-13-5) may excel in targeting hydrophobic binding pockets due to enhanced aromaticity .

Synthetic Challenges :

  • Bromine incorporation (as in the target compound) requires careful handling due to reactivity, whereas ethoxy or biphenyl groups involve multi-step coupling reactions .

Biological Activity

3-(2-bromobenzamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide is a synthetic compound that belongs to the class of benzofuran derivatives. These compounds have garnered attention due to their diverse biological activities, including neuroprotective, antioxidant, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound involves several synthetic steps that typically include:

  • Formation of the benzofuran core.
  • Introduction of the bromobenzamide and difluorophenyl moieties through coupling reactions.

The compound's structure can be analyzed using techniques such as NMR and X-ray crystallography, which provide insights into its molecular conformation and electronic properties.

Neuroprotective Effects

Research has demonstrated that benzofuran derivatives exhibit significant neuroprotective properties. For instance, a study on related benzofuran-2-carboxamide derivatives showed that certain modifications could enhance neuroprotection against NMDA-induced excitotoxicity in neuronal cell cultures. Compounds with specific substitutions (e.g., methyl or hydroxyl groups) exhibited potent neuroprotective effects comparable to established NMDA antagonists like memantine .

Table 1: Neuroprotective Activity of Benzofuran Derivatives

CompoundStructure ModificationNeuroprotective Efficacy (IC50)
1f-CH3 at R2~30 µM
1j-OH at R3100 µM

Antioxidant Activity

Benzofuran derivatives have also been evaluated for their antioxidant capabilities. The ability to scavenge reactive oxygen species (ROS) is crucial for protecting neuronal cells from oxidative stress. In vitro assays indicated that certain benzofuran derivatives could significantly inhibit lipid peroxidation and scavenge free radicals .

Table 2: Antioxidant Activity of Selected Benzofuran Derivatives

CompoundDPPH Scavenging Activity (%)Lipid Peroxidation Inhibition (%)
1f70%65%
1j60%50%

Anticancer Properties

The anticancer potential of benzofuran derivatives has been explored in various cancer cell lines. Some studies have indicated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells through multiple mechanisms, including the modulation of signaling pathways involved in cell survival and death .

Table 3: Anticancer Activity of Benzofuran Derivatives

CompoundCancer Cell LineIC50 (µM)
Compound AMCF-7 (breast cancer)15
Compound BHeLa (cervical cancer)20

Structure-Activity Relationship (SAR)

The SAR studies indicate that specific substitutions on the benzofuran scaffold significantly influence biological activity. For example:

  • Bromine Substitution : The presence of bromine at the benzamide position enhances lipophilicity and may improve cellular uptake.
  • Difluorophenyl Group : This group contributes to increased potency through enhanced interaction with biological targets.

Case Studies

Several case studies have highlighted the effectiveness of related compounds in preclinical settings. For instance, a study focusing on a series of benzofuran derivatives demonstrated their ability to protect against oxidative stress-induced neuronal damage in animal models. These findings suggest potential therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

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